Atractyloside sodium salt
Overview
Description
Atractyloside sodium salt is a toxic glycoside primarily extracted from the fruits of Xanthium Sibiricum. It is known for its potent inhibition of mitochondrial oxidative phosphorylation by blocking the ADP/ATP translocase, which is crucial for cellular energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractyloside sodium salt can be synthesized through the extraction of atractyloside from plant sources, followed by its conversion to the sodium salt form. The extraction process typically involves:
Plant Material Preparation: The plant material is dried and ground into a fine powder.
Extraction: The powder is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is purified using techniques such as column chromatography.
Conversion to Sodium Salt: The purified atractyloside is then reacted with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction columns.
Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.
Conversion: Reacting the purified atractyloside with sodium hydroxide in large reactors to produce the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Atractyloside sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Atractyloside sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study mitochondrial function and energy metabolism.
Biology: Researchers use it to investigate the role of mitochondria in cell death and disease processes.
Medicine: It has potential therapeutic applications in treating metabolic disorders and diseases related to mitochondrial dysfunction.
Industry: It is used in the development of mitochondrial inhibitors for various industrial applications
Mechanism of Action
Atractyloside sodium salt exerts its effects by specifically inhibiting the ADP/ATP translocase in the mitochondrial membrane. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a halt in ATP production and subsequent cell death due to energy depletion. The molecular targets involved include the ADP/ATP translocase and associated mitochondrial proteins. The pathways affected include the mitochondrial respiratory chain and energy metabolism pathways .
Comparison with Similar Compounds
Atractylenolide I, II, and III: These compounds share similar tricyclic structures and are derived from Atractylodes macrocephala. .
Carboxyatractyloside: A derivative of atractyloside with similar inhibitory effects on the ADP/ATP translocase.
Uniqueness: Atractyloside sodium salt is unique due to its potent and specific inhibition of the ADP/ATP translocase, making it a valuable tool for studying mitochondrial function and energy metabolism. Its toxicity and ability to induce mitochondrial dysfunction set it apart from other similar compounds .
Biological Activity
Atractyloside sodium salt (ATR) is a compound derived from various plants in the Asteraceae family, particularly from Atractylis species. It is known for its potent biological activities, primarily as an inhibitor of mitochondrial ATP synthesis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.
Atractyloside exerts its biological effects primarily through the inhibition of the adenine nucleotide translocator (ANT) located in the inner mitochondrial membrane. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a significant decrease in ATP production. The mechanism can be summarized as follows:
- Inhibition of ATP Synthesis : ATR binds competitively to ANT, blocking ADP from entering the mitochondria and ATP from exiting, which disrupts cellular energy metabolism .
- Induction of Apoptosis : The inhibition of ATP synthesis results in loss of mitochondrial membrane potential and triggers apoptotic pathways. This process is characterized by increased reactive oxygen species (ROS) production and eventual cell death .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that ATR can induce cytotoxic effects in various cell lines, including glioma cells (T98G), by disrupting mitochondrial function and promoting apoptosis .
- Antioxidant Properties : Despite its cytotoxic effects, ATR has been reported to exhibit antioxidant properties under certain conditions, potentially due to its ability to modulate mitochondrial membrane potential .
- Therapeutic Potential : Research suggests that ATR could be explored for therapeutic applications in conditions where mitochondrial dysfunction is a contributing factor, such as neurodegenerative diseases .
Case Study 1: Hydrothermal Processing
A study investigated the degradation mechanisms of atractyloside in traditional Chinese medicinal herbs. The research found that hydrothermal processing could significantly reduce ATR levels through decomposition and hydrolysis. Approximately 40% of ATR was removed after treatment at 98 °C for two hours . This finding suggests that proper preparation methods may mitigate the toxicity associated with ATR.
Case Study 2: Toxicity Reports
Atractyloside has been implicated in cases of poisoning from herbal remedies containing Atractylis species. Reports indicate that ingestion can lead to severe hepatic injury and even fatalities. The toxic effects are attributed to its potent inhibition of mitochondrial function, emphasizing the need for careful monitoring and regulation of herbal medicines containing this compound .
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
ATP Synthesis Inhibition | Competitively inhibits ANT, reducing ATP production |
Apoptosis Induction | Triggers apoptotic pathways via mitochondrial dysfunction |
Antioxidant Activity | Modulates ROS production under specific conditions |
Cytotoxic Effects | Induces cell death in various cancer cell lines |
Toxicity | Associated with severe hepatic injury and fatalities in herbal medicine use |
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFANIWBAUMYKQE-NXBYREHHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44Na2O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100938-11-2 | |
Record name | Atractyloside sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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